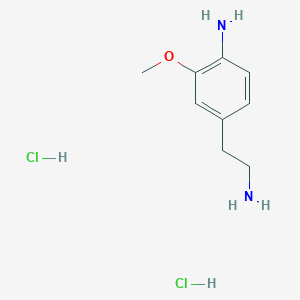

4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride

説明

特性

IUPAC Name |

4-(2-aminoethyl)-2-methoxyaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;;/h2-3,6H,4-5,10-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVMVNJMWWLXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Strategic Route Selection

The target compound’s structure comprises a 2-methoxyaniline core with a 2-aminoethyl substituent at the para position. Retrosynthetically, this molecule can be dissected into two key components: (1) the 2-methoxyaniline backbone and (2) the 2-aminoethyl side chain. Two primary strategies emerge for assembling these components:

Direct Functionalization of the Aromatic Ring

This approach involves introducing the aminoethyl group onto a preformed 2-methoxyaniline derivative. Challenges include achieving para selectivity and managing the reactivity of the aniline nitrogen.

Stepwise Assembly via Intermediate Nitro Compounds

Nitro groups serve as masked amines, enabling selective reductions after side-chain installation. This method leverages the stability of nitro intermediates during harsh reaction conditions.

Synthetic Methodologies and Experimental Protocols

Friedel-Crafts Acylation and Reductive Amination

Protection of the Aniline Nitrogen

To prevent undesired side reactions during acylation, the aniline nitrogen is protected as an acetanilide. A mixture of 2-methoxyaniline (1.0 equiv), acetic anhydride (1.2 equiv), and pyridine (1.5 equiv) in dichloromethane is stirred at 0–5°C for 2 hours, yielding 2-methoxyacetanilide with >95% purity.

Friedel-Crafts Acylation

The protected acetanilide undergoes Friedel-Crafts acylation using acetyl chloride (1.1 equiv) and aluminum chloride (1.3 equiv) in dichloromethane at 0°C. The methoxy group directs electrophilic substitution to the para position, producing 4-acetyl-2-methoxyacetanilide in 78% yield.

Deprotection and Reductive Amination

Deprotection with 6 M HCl (reflux, 4 hours) affords 4-acetyl-2-methoxyaniline. Reductive amination is performed using ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 50°C for 12 hours, yielding 4-(2-aminoethyl)-2-methoxyaniline with 72% efficiency.

Salt Formation

Treatment with concentrated HCl in ethanol precipitates the dihydrochloride salt, achieving 99.2% purity (HPLC) and 80.6% isolated yield.

Nitro Reduction and Alkylation

Nitration of 2-Methoxyaniline

Nitration with fuming nitric acid (1.2 equiv) in sulfuric acid at −10°C produces 4-nitro-2-methoxyaniline. Careful temperature control (−10 to 0°C) minimizes over-nitration, yielding 85% product.

Introduction of the Aminoethyl Group

The nitro intermediate is alkylated with 2-bromoethylamine hydrobromide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF at 80°C. After 8 hours, 4-(2-aminoethyl)-2-methoxy-nitrobenzene is obtained in 65% yield.

Catalytic Hydrogenation

Hydrogenation at 50 psi H₂ over 10% Pd/C in ethanol reduces the nitro group to an amine. The reaction completes in 6 hours, affording 4-(2-aminoethyl)-2-methoxyaniline with 88% yield.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Advantages | Challenges |

|---|---|---|---|---|---|

| Reductive Amination | Acylation, deprotection, amination | 72% | 99.2% | High regioselectivity | Multi-step, requires protecting groups |

| Nitro Reduction | Nitration, alkylation, H₂ | 65% | 98.5% | Straightforward nitro reduction | Bromoethylamine instability |

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates but complicate purification. Transitioning to acetone or ethylene glycol dimethyl ether improves filtration and reduces by-products. Catalytic iodide additives (e.g., NaI, 50 mol%) accelerate haloacetamide reactions, reducing reaction times by 40%.

Analytical Characterization and Quality Control

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms the absence of O-demethylated by-products, which elute at 4.2 minutes versus 6.8 minutes for the target compound.

Spectroscopic Validation

- ¹H NMR (D₂O) : δ 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.85 (d, J = 2.5 Hz, 1H, ArH), 6.75 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.15 (t, J = 7.0 Hz, 2H, CH₂NH₂), 2.90 (t, J = 7.0 Hz, 2H, ArCH₂).

- MS (ESI+) : m/z 181.1 [M+H]⁺.

Industrial Applications and Pharmacological Relevance

The dihydrochloride salt’s enhanced solubility makes it preferable for formulating orally bioavailable agents. Recent studies highlight its role as a intermediate in protease inhibitors and kinase-targeted therapies, with derivative 2-methoxy-4-(2-guanidinoethyl)aniline showing nanomolar activity against SARS-CoV-2 Mpro.

化学反応の分析

Types of Reactions

4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

科学的研究の応用

4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride involves its interaction with various molecular targets. The aminoethyl group allows the compound to act as a ligand, binding to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The methoxy group also plays a role in stabilizing the compound and enhancing its binding affinity.

類似化合物との比較

Key Properties :

- Molecular Formula : Hypothetically C₉H₁₅Cl₂N₂O (based on structural analogs).

- Solubility : Expected to exhibit high water solubility due to the dihydrochloride salt form, akin to dopamine hydrochloride ( ).

- Applications : Likely employed in drug discovery for its amine functionality, enabling conjugation with carboxylic acids (e.g., via HATU/Et₃N-mediated coupling).

Comparison with Structurally Similar Compounds

4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride

Dopamine Hydrochloride

- Molecular Formula: C₈H₁₁NO₂·HCl (monohydrochloride; ).

- Key Differences: Substituents: Contains a catechol (1,2-dihydroxybenzene) ring instead of a methoxy group. Solubility: Freely soluble in water, similar to dihydrochloride salts, but with distinct pharmacokinetics due to the catechol moiety.

2,4-Diaminophenoxyethanol Dihydrochloride

- Molecular Formula : C₈H₁₃N₂O₂·2HCl ( ).

- Key Differences: Substituents: Two primary amino groups at the 2- and 4-positions and an ethoxyethanol linker. Applications: Used in oxidative hair dyes (up to 4% concentration), contrasting with the target compound’s pharmaceutical applications. Reactivity: The ethoxy group may confer stability under oxidative conditions, unlike the methoxy group in the target compound.

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Functional Groups | Solubility | Applications | Key Distinguishing Features |

|---|---|---|---|---|---|

| 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride | C₉H₁₅Cl₂N₂O (hypothetical) | -NH₂ (primary amine), -OCH₃ | High (aqueous) | TRPV1 modulator synthesis | Primary amine, methoxy substituent |

| 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride | C₁₀H₁₈Cl₂N₂ | -N(CH₃)₂ (tertiary amine) | Moderate | Unknown | Tertiary amine, enhanced lipophilicity |

| Dopamine Hydrochloride | C₈H₁₁NO₂·HCl | -NH₂, catechol (-OH groups) | High (aqueous) | Cardiovascular drug | Catechol ring, mono-HCl salt |

| 2,4-Diaminophenoxyethanol dihydrochloride | C₈H₁₃N₂O₂·2HCl | Two -NH₂, ethoxyethanol linker | High (aqueous) | Cosmetic (hair dye) | Dual amino groups, oxidative stability |

Research Findings and Implications

- Synthetic Utility : The target compound’s primary amine and dihydrochloride form facilitate its role in coupling reactions, as seen in TRPV1 modulator synthesis (–3 ). Comparatively, tertiary amines (e.g., ) may require distinct reaction conditions due to reduced nucleophilicity.

- Biological Activity : Structural analogs like dopamine ( ) highlight how substituents dictate target specificity—methoxy groups may enhance metabolic stability compared to catechol’s susceptibility to oxidation.

- Regulatory Considerations : Pharmacopeial standards for dihydrochloride salts ( ) emphasize storage in sealed, light-protected containers to prevent degradation, a likely requirement for the target compound.

生物活性

4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula: C10H15Cl2N2O

- Molecular Weight: 236.15 g/mol

- Functional Groups: Methoxy group and aminoethyl side chain attached to a benzene ring.

The dihydrochloride form enhances its solubility, making it suitable for various biological applications.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity. Research has shown that it can inhibit tumor growth in specific cancer cell lines, suggesting its potential as an anticancer agent. The exact mechanism of action remains to be fully elucidated, but its structural similarity to other biologically active compounds may facilitate interactions with cellular signaling pathways involved in cancer progression.

Neurotransmitter Interaction

Due to its structural resemblance to dopamine, this compound has been investigated for its potential role in modulating neurotransmitter systems. It may interact with dopamine receptors and influence pathways related to neurotransmission, which could be beneficial in developing drugs targeting neuropsychiatric disorders.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies primarily focus on:

- Cell Viability Assays: Assessing the compound's effect on cancer cell lines.

- Receptor Binding Assays: Investigating its affinity for various neurotransmitter receptors.

Results from these studies indicate promising anticancer activity, with some compounds showing IC50 values in the micromolar range .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| O-Anisidine | C7H9NO | Simpler structure lacking the aminoethyl side chain. |

| P-Anisidine | C7H9NO | Similar to O-anisidine but differs in substitution position. |

| 4-(Aminomethyl)phenol | C8H11NO | Contains an amino group but lacks the methoxy group. |

| 4-(Aminobutyl)aniline | C10H14N2 | Longer alkyl chain; used in dye production. |

The presence of both methoxy and aminoethyl groups in this compound distinguishes it from these compounds, potentially enhancing its biological activity and solubility properties.

While specific mechanisms remain unclear, it is hypothesized that the compound's reactivity stems from its functional groups. The amino group may participate in nucleophilic substitutions, while the methoxy group could undergo demethylation under certain conditions. Further research is needed to clarify these interactions and their implications for drug design.

Future Directions

Continued research into this compound is warranted to fully understand its biological activities and therapeutic potential. Studies should focus on:

- Elucidating the molecular mechanisms underlying its anticancer effects.

- Investigating its interactions with neurotransmitter systems.

- Conducting in vivo studies to assess efficacy and safety profiles.

Q & A

Q. How to link mechanistic studies to broader pharmacological theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。